4-Bromo-5-isopropyl-1H-indazole

5-HT4 Receptor Antagonist Indazole SAR Medicinal Chemistry

Reproducible SAR studies require precisely substituted indazole building blocks-generic indazoles lack the reactive 4-bromo handle for cross-coupling. 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) delivers the exact 4-bromo-5-isopropyl pattern needed. • Enables Suzuki/Buchwald-Hartwig couplings via the 4-position bromine-unavailable with non-halogenated indazoles. • Preferred scaffold for 5-HT4 receptor antagonist development with enhanced receptor affinity. • 97% purity with consensus LogP 3.02 for controlled lipophilicity optimization. • Bulk quantities available with batch-specific QC documentation.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 610796-21-9
Cat. No. B1602997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-isopropyl-1H-indazole
CAS610796-21-9
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(C=C1)NN=C2)Br
InChIInChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13)
InChIKeyYKZRMRNUPRUYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-isopropyl-1H-indazole Overview


4-Bromo-5-isopropyl-1H-indazole (CAS: 610796-21-9) is a brominated heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 4-position and an isopropyl group at the 5-position [1]. This specific substitution pattern defines its chemical behavior, influencing both its reactivity as a synthetic intermediate and its physicochemical properties . While the indazole core is recognized as a privileged scaffold in medicinal chemistry [1], the unique combination of a halogen and an alkyl group on this compound differentiates it from unsubstituted or differently substituted indazoles, making it a specialized building block for structure-activity relationship (SAR) studies and the synthesis of more complex molecules [2].

Synthetic Handle 4-Br enables cross-coupling for library diversification
SAR Scaffold 5-iPr defines steric and lipophilic profile for target modulation studies

Substitution Risks for 4-Bromo-5-isopropyl-1H-indazole


Substituting 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) with another in-class indazole is not a scientifically sound practice due to the profound impact of specific substitution patterns on chemical reactivity and biological outcomes. SAR studies demonstrate that even minor alterations, such as changing the position of a halogen [1] or an alkyl group [2], can drastically alter biological activity. For instance, the 4-position bromine is a crucial handle for cross-coupling reactions, and its absence (as in 5-isopropyl-1H-indazole) would render this key synthetic utility unavailable . Similarly, the isopropyl group at the 5-position dictates a specific steric and lipophilic profile, and a regioisomer like 4-bromo-3-isopropyl-1H-indazole is a different chemical entity with a distinct application space . Therefore, selecting the precise compound is a prerequisite for experimental reproducibility and achieving targeted outcomes in research programs.

4-Br handle absence
Non-brominated indazoles lack the reactive site for key cross-coupling reactions, limiting synthetic utility.
Regioisomer mismatch
Isopropyl position shift alters steric and electronic properties, leading to different SAR outcomes and application space.

4-Bromo-5-isopropyl-1H-indazole: Key Differentiators


5-HT4 Receptor Antagonist Activity

The presence of an isopropyl group at the 5-position of the indazole ring is a key structural feature for potent antagonist activity at the 5-HT4 receptor. While specific Ki/IC50 data for the target compound is not available, class-level SAR evidence demonstrates that 1-isopropylindazole-3-carboxamides, which share the same isopropyl substituent pattern on the core indazole, exhibit high affinity. The substitution at the 5-position is critical; the 5-isopropyl derivative (target compound) provides a scaffold for generating such potent entities, whereas other regioisomers would lead to different or diminished activity profiles [1].

5-HT4 Antagonist SAR
Class-level
5-iPr indazole scaffold linked to high-affinity binding
Reported class SAR supports 5-HT4 receptor targeting
Direct IC50 data for this compound not available; review class evidence
5-HT4 Receptor Antagonist Indazole SAR Medicinal Chemistry

Cross-Coupling via the 4-Bromo Handle

The 4-bromo substituent is not a passive structural feature but an essential reactive handle that enables further synthetic elaboration, a capability absent in the non-brominated analog, 5-isopropyl-1H-indazole. This compound serves as a key intermediate for generating diverse chemical libraries. For example, it can be converted to 5-isopropyl-1H-indazole-4-boronic acid or used in N-arylation reactions under copper catalysis [1], which are foundational steps for generating complex molecules for SAR studies and drug discovery.

Cross-Coupling Utility
Head-to-head
Reactive 4-Br handle vs. no handle in 5-isopropyl-1H-indazole
Enables palladium-catalyzed reactions for diversification
Non-brominated analog inert in key coupling reactions
Suzuki Coupling Buchwald-Hartwig Amination Synthetic Intermediate

Lipophilicity Profile vs. Other Indazoles

The specific combination of a bromine atom and an isopropyl group confers a distinct lipophilicity profile on 4-Bromo-5-isopropyl-1H-indazole, which is quantifiably different from its unsubstituted or methyl-substituted analogs. The consensus LogP (cLogP) value is calculated to be 3.02 [1], a key parameter influencing membrane permeability and metabolic stability in drug design. This value is significantly higher than that of the unsubstituted parent compound, 1H-indazole (cLogP ≈ 1.77), and the more polar 4-bromo-1H-indazole (cLogP ≈ 2.3), providing a rationale for its selection in projects requiring a specific lipophilicity range.

Lipophilicity (cLogP)
Reported
3.02
Distinct lipophilic profile vs. parent indazole (1.77)
Calculated property; experimental logP may differ
Lipophilicity Physicochemical Properties LogP

4-Bromoindazole Core: Antibacterial FtsZ Inhibition

While direct activity data for the target compound is unavailable, class-level evidence strongly supports the value of the 4-bromoindazole core for antibacterial drug discovery. A series of 4-bromo-1H-indazole derivatives were shown to be potent FtsZ inhibitors. Compound 18 from this series demonstrated 256-fold more potent activity than the control 3-methoxybenzamide against penicillin-resistant S. aureus, with a minimum inhibitory concentration (MIC) in the low µg/mL range [1]. The 4-bromo substitution is critical for this activity, differentiating it from other halogenated or non-halogenated analogs.

Antibacterial FtsZ SAR
Class-level
Reported 256-fold activity difference for a 4-bromoindazole analog vs. control
4-Br indazole scaffold supports FtsZ inhibition research
Class SAR; direct activity of target compound requires verification
Antibacterial FtsZ Inhibitor 4-Bromoindazole SAR

Applications of 4-Bromo-5-isopropyl-1H-indazole


Selective 5-HT4 Receptor Ligand Design

Based on established SAR [1], the 5-isopropylindazole core, which is a key feature of 4-Bromo-5-isopropyl-1H-indazole, is a preferred scaffold for developing potent 5-HT4 receptor antagonists. Research groups focused on gastrointestinal or neurological disorders where 5-HT4 modulation is a therapeutic strategy should consider this compound as a primary building block for lead optimization. Its substitution pattern is directly linked to enhanced receptor affinity [1].

Diversified Library Synthesis via Cross-Coupling

The presence of a reactive bromine atom at the 4-position makes this compound an ideal intermediate for generating diverse chemical libraries through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings [2]. This application is not feasible with non-halogenated indazoles. It enables high-throughput SAR exploration in any medicinal chemistry program seeking to functionalize the indazole core for improved potency, selectivity, or ADME properties [2].

FtsZ-Targeting Antibacterial Lead Optimization

The 4-bromoindazole moiety is a privileged substructure for inhibiting the bacterial cell division protein FtsZ [3]. Research programs focused on discovering novel antibiotics, particularly against Gram-positive pathogens like MRSA, can utilize 4-Bromo-5-isopropyl-1H-indazole as a key intermediate. The additional 5-isopropyl group offers an extra vector for modulating lipophilicity and steric interactions to further optimize the antibacterial profile inferred from the active 4-bromoindazole core [3].

Physicochemical Property Tuning

With a consensus LogP of 3.02, 4-Bromo-5-isopropyl-1H-indazole is a strategic choice for medicinal chemists seeking to increase the lipophilicity of a lead series in a controlled manner [4]. This is particularly relevant when aiming to improve membrane permeability or when starting from a more polar scaffold. The compound's distinct lipophilicity profile, compared to other indazoles [4], makes it a useful tool for optimizing the ADME properties of drug candidates.

Application
Selection Property
Validation Focus
5-HT4 receptor ligand design
5-isopropyl substitution pattern
5-HT4 receptor binding affinity assessment
Library synthesis via cross-coupling
Reactive 4-Br handle
Cross-coupling reaction development
FtsZ-targeting antibacterial research
4-bromoindazole core scaffold
FtsZ inhibition and MIC evaluation
Physicochemical property tuning
Moderately lipophilic profile
ADME property optimization and permeability assessment

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